Tetrahydrofuran-2-ylmethyl 4-(3-ethoxy-4-hydroxy-5-nitrophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
Tetrahydrofuran-2-ylmethyl 4-(3-ethoxy-4-hydroxy-5-nitrophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a tetrahydrofuran ring, a nitrophenyl group, and a hexahydroquinoline core, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetrahydrofuran-2-ylmethyl 4-(3-ethoxy-4-hydroxy-5-nitrophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the tetrahydrofuran-2-ylmethyl group, followed by the introduction of the nitrophenyl group through nitration reactions. The hexahydroquinoline core is synthesized via a cyclization reaction, and the final compound is obtained by esterification of the carboxylate group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. Purification methods like recrystallization and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Tetrahydrofuran-2-ylmethyl 4-(3-ethoxy-4-hydroxy-5-nitrophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert nitro groups to amines, altering the compound’s properties.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule, leading to derivatives with different characteristics.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-containing compounds.
Scientific Research Applications
Tetrahydrofuran-2-ylmethyl 4-(3-ethoxy-4-hydroxy-5-nitrophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions.
Industry: The compound’s unique structure makes it valuable in materials science and the development of novel polymers and coatings.
Mechanism of Action
The mechanism by which Tetrahydrofuran-2-ylmethyl 4-(3-ethoxy-4-hydroxy-5-nitrophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s functional groups enable it to bind to specific sites, modulating biological pathways and eliciting desired responses. Detailed studies on its binding affinity and specificity are essential for understanding its full potential.
Comparison with Similar Compounds
Similar Compounds
Dihydropyrimidin-2(1H)-one derivatives: These compounds share structural similarities and are used in similar applications, such as neurokinin-3 receptor antagonists.
Hexahydroquinoline derivatives: These compounds also feature the hexahydroquinoline core and are studied for their pharmacological properties.
Uniqueness
Tetrahydrofuran-2-ylmethyl 4-(3-ethoxy-4-hydroxy-5-nitrophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
oxolan-2-ylmethyl 4-(3-ethoxy-4-hydroxy-5-nitrophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O8/c1-3-32-19-11-14(10-17(23(19)28)26(30)31)21-20(24(29)34-12-15-6-5-9-33-15)13(2)25-16-7-4-8-18(27)22(16)21/h10-11,15,21,25,28H,3-9,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKLJFTMXRLCRAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1O)[N+](=O)[O-])C2C3=C(CCCC3=O)NC(=C2C(=O)OCC4CCCO4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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